[(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol
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Overview
Description
[(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol is a chemical compound known for its unique bicyclic structure. It is often used in copper-free click chemistry, a type of bioorthogonal chemistry that allows for the labeling and tracking of biomolecules in living systems without the need for toxic copper catalysts .
Mechanism of Action
Target of Action
The primary target of [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol is the lysine residue of proteins . This compound is used to functionalize the primary amines of the lysine residue .
Mode of Action
This compound interacts with its targets through a process known as strain-promoted copper-free azide-alkyne cycloaddition reactions . This reaction allows for the functionalization of the lysine residues of proteins .
Biochemical Pathways
The biochemical pathway affected by this compound involves the functionalization of proteins. This process is crucial for the development of responsive HA-based hydrogels with tunable properties .
Pharmacokinetics
The ADME properties of [(1R,8S,9R)-bicyclo[61Given its molecular weight of 15022 , it is likely to have good bioavailability
Result of Action
The result of the action of this compound is the creation of bioorthogonal labels on proteins . This allows for the three-dimensional imaging of living cells .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, it is stored at a temperature of -20°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol typically involves the functionalization of cyclooctyne derivatives. One common method includes the reaction of cyclooctyne with formaldehyde under basic conditions to yield the desired alcohol . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product by providing better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
[(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce various esters and ethers .
Scientific Research Applications
[(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioorthogonal labeling to track biomolecules in living cells.
Medicine: Potential use in drug delivery systems and diagnostic imaging.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
[(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol is unique due to its bicyclic structure and ability to undergo copper-free click reactions. Similar compounds include:
Dibenzocyclooctyne (DBCO): Another cyclooctyne derivative used in click chemistry.
Cyclooctyne: The parent compound from which this compound is derived.
Dibenzocyclooctyne-amine: A derivative used for similar applications in bioorthogonal chemistry.
These compounds share similar reactivity but differ in their structural features and specific applications.
Properties
CAS No. |
1263291-41-3 |
---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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